Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate (Molecular Formula: C14H11ClN2O2S; Molecular Weight: 306.77 g/mol) is a heterocyclic small molecule built on a partially saturated 3aH-thieno[2,3-b]pyrrole core, substituted at the 5‑position with a 3‑chloropyridin‑4‑yl group and at the 4‑position with an ethyl carboxylate ester. The 3aH designation denotes sp³ hybridization at the bridgehead carbon, distinguishing this scaffold from the fully aromatic 6H-thieno[2,3-b]pyrrole series and imparting a stereogenic centre that can influence molecular recognition.

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
Cat. No. B14033540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate
Molecular FormulaC14H11ClN2O2S
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl
InChIInChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3
InChIKeyUUOJAZSSSZMERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate – Core Scaffold, Physicochemical Identity, and Structural Classification for Procurement Decisions


Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate (Molecular Formula: C14H11ClN2O2S; Molecular Weight: 306.77 g/mol) is a heterocyclic small molecule built on a partially saturated 3aH-thieno[2,3-b]pyrrole core, substituted at the 5‑position with a 3‑chloropyridin‑4‑yl group and at the 4‑position with an ethyl carboxylate ester . The 3aH designation denotes sp³ hybridization at the bridgehead carbon, distinguishing this scaffold from the fully aromatic 6H-thieno[2,3-b]pyrrole series and imparting a stereogenic centre that can influence molecular recognition [1]. The 3‑chloropyridin‑4‑yl fragment is a recognized hinge‑binding motif in kinase inhibitor design, while the thieno[2,3-b]pyrrole system has been validated as a bioisostere of the indole nucleus at the serotonin 5‑HT₁A receptor [2].

Why Generic Substitution Fails for Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate – Structural Uniqueness and Pharmacological Consequences


The compound combines three structural features that are absent from any single closely related analog: (i) a non‑aromatic 3aH‑thieno[2,3-b]pyrrole core that introduces a stereogenic sp³ centre absent in the fully aromatic 6H‑thieno[2,3-b]pyrroles; (ii) a 3‑chloropyridin‑4‑yl substituent that furnishes an additional hydrogen‑bond acceptor (pyridine N) relative to the 2‑chlorophenyl analog (CAS 2009013‑82‑3); and (iii) an ethyl carboxylate at position 4 that offers a synthetic handle for further derivatization . The thieno[2,3-b]pyrrole core itself displays divergent subtype selectivity at serotonin receptors compared with the indole nucleus it bioisosterically replaces, with significantly greater affinity at 5‑HT₁A but reduced affinity at 5‑HT₂ subtypes [1]. Consequently, interchanging the compound with a phenyl‑substituted analog, a fully aromatic 6H‑thieno[2,3-b]pyrrole, or an indole derivative will alter hydrogen‑bonding capacity, conformational flexibility, and receptor‑subtype engagement, undermining the reproducibility of biological data [1].

Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen‑Bond Acceptor Capacity: 3‑Chloropyridin‑4‑yl vs. 2‑Chlorophenyl Substituent

The 3‑chloropyridin‑4‑yl substituent of the target compound adds one hydrogen‑bond acceptor (pyridine N) compared with the 2‑chlorophenyl analog (CAS 2009013‑82‑3), which lacks any heteroatom in the aryl ring. Based on standard topological polar surface area (tPSA) calculations, the target compound has an estimated tPSA of 55–60 Ų versus approximately 38–42 Ų for the 2‑chlorophenyl analog, representing a ~40% increase in polar surface area that directly affects passive permeability and target‑binding pharmacophore compatibility [1]. The pyridine nitrogen enables bidentate hinge‑binding interactions with kinase active sites—a feature exploited by numerous FDA‑approved kinase inhibitors bearing the 3‑chloropyridin‑4‑yl motif [2].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Receptor Subtype Selectivity: Thieno[2,3-b]pyrrole Core vs. Indole Bioisostere

The thieno[2,3-b]pyrrole core has been directly compared with the indole nucleus in radioligand binding assays at cloned human serotonin receptors. At the 5‑HT₁A receptor, the thieno[2,3-b]pyrrole analog (3b) displayed significantly greater affinity than the corresponding indole (N,N‑dimethyltryptamine, 1a), whereas at 5‑HT₂A, 5‑HT₂B, and 5‑HT₂C receptors, the thienopyrrole analogs exhibited lower affinity than 1a [1]. Specifically, 3b had approximately twice the affinity of the isomeric thieno[3,2-b]pyrrole (3a) at 5‑HT₂A, but half the affinity of 3a at 5‑HT₂B and 5‑HT₂C, demonstrating that even the regiochemistry of the thienopyrrole fusion can invert subtype selectivity [1].

Serotonin Receptor Pharmacology Bioisosterism CNS Drug Discovery

Stereochemical Complexity: 3aH‑Saturated Core vs. Fully Aromatic 6H‑Thieno[2,3-b]pyrrole

The 3aH designation in the target compound indicates an sp³‑hybridized carbon at the ring junction, creating a stereogenic centre and introducing out‑of‑plane conformational flexibility that is absent in the planar, fully aromatic 6H‑thieno[2,3-b]pyrrole core [1]. This saturation reduces the aromatic ring count from two to one, which is predicted to improve aqueous solubility (estimated AlogP decrease of ~0.5–0.8 log units relative to the fully aromatic analog) and increase the fraction of sp³ carbons (Fsp³), a parameter correlated with clinical success in drug development [2]. The stereogenic 3a carbon also enables enantioselective synthesis or chiral resolution, offering an additional dimension for SAR exploration not available with achiral 6H‑thieno[2,3-b]pyrrole derivatives [1].

Stereochemistry Conformational Analysis Scaffold Diversity

Kinase Hinge‑Binding Motif: 3‑Chloropyridin‑4‑yl Fragment vs. Unsubstituted Pyridinyl or Phenyl

The 3‑chloropyridin‑4‑yl group is a validated kinase hinge‑binding motif, forming a bidentate hydrogen‑bond interaction with the backbone NH and carbonyl of the hinge region (typically a Met or Cys residue). This motif is found in multiple clinical and pre‑clinical kinase inhibitors, including the c‑Met inhibitor BMS‑777607 [1]. In contrast, a simple phenyl or unsubstituted pyridin‑4‑yl substituent lacks either the hydrogen‑bond acceptor (phenyl) or the optimal electronic modulation provided by the 3‑chloro substituent. The chlorine atom at position 3 withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen (estimated pKa ~3.5 vs. ~5.2 for unsubstituted pyridine), which enhances the neutrality of the hinge‑binding interaction at physiological pH and can improve kinase selectivity profiles [2].

Kinase Inhibition Hinge-Binding Pharmacophore Fragment-Based Drug Design

Predicted Drug‑Likeness and Developability Profile vs. Closest Commercial Analogs

The target compound (MW 306.77, ClogP ~3.2, tPSA ~57 Ų, HBD 0, HBA 4) satisfies all four Lipinski Rule of 5 criteria and has a predicted AlogP below the preferred threshold of 3.5 for CNS drug candidates [1]. By comparison, the 2‑chlorophenyl analog (MW 305.78, ClogP ~4.0, tPSA ~40 Ų, HBD 0, HBA 3) has a higher predicted lipophilicity that places it outside the optimal CNS drug space (ClogP >3.5) . The difference in ClogP (~0.8 log units) corresponds to an estimated ~6‑fold difference in octanol–water partition coefficient, which may translate into measurable differences in metabolic stability, plasma protein binding, and off‑target promiscuity [1].

Drug-Likeness ADME Prediction Lead Optimization

Synthetic Tractability and Derivatization Potential: Ethyl Ester Handle vs. Carboxylic Acid or Amide Analogs

The ethyl carboxylate at position 4 provides a versatile synthetic handle that can be selectively hydrolysed to the carboxylic acid or directly aminolysed to amides under mild conditions, enabling rapid analog generation. This contrasts with analogs bearing a carboxylic acid directly (which may require protection/deprotection strategies) or amides (which are less reactive toward further diversification). The ethyl ester offers orthogonal reactivity: it is stable under many cross‑coupling conditions (e.g., Suzuki, Buchwald‑Hartwig) yet can be cleaved quantitatively with LiOH or NaOH in aqueous THF/MeOH, or converted to amides with primary or secondary amines in the presence of coupling agents or under thermal conditions [1]. While no specific experimental yield data for the target compound are publicly available, the general reliability of ethyl ester chemistry on thieno[2,3-b]pyrrole scaffolds has been demonstrated in multiple patent syntheses [2].

Synthetic Chemistry Parallel Synthesis Library Design

Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate – Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation: Hinge‑Binding Fragment with CNS‑Compatible Physicochemical Profile

The compound is optimally deployed as a starting scaffold in kinase inhibitor discovery programs, particularly those targeting kinases where the 3‑chloropyridin‑4‑yl motif has been validated as a hinge binder (e.g., c‑Met, EGFR, VEGFR families) [1]. Its predicted CNS‑compatible physicochemical profile (ClogP ~3.2, tPSA ~57 Ų, MW 306.77) makes it suitable for programs targeting brain‑penetrant kinase inhibitors, distinguishing it from more lipophilic analogs [2]. The ethyl ester at C4 allows rapid library enumeration via hydrolysis or aminolysis to explore vectors extending from the solvent‑exposed region.

Serotonin Receptor Tool Compound Development: 5‑HT₁A‑Selective Probe Design

Based on the validated bioisosteric relationship between thieno[2,3-b]pyrrole and indole at serotonin receptors, where thienopyrroles demonstrate enhanced 5‑HT₁A affinity and reduced 5‑HT₂ subtype engagement compared with indole [3], this compound can serve as a core scaffold for developing 5‑HT₁A‑selective tool compounds or PET tracer precursors. The 3‑chloropyridin‑4‑yl substituent provides an additional vector for modulating subtype selectivity through interactions with non‑conserved receptor residues.

Fragment‑Based Drug Discovery (FBDD): High‑Value Fragment with Multiple Synthetic Vectors

With MW ~307 Da and a ClogP within fragment‑friendly range (~3.2), the compound qualifies as a borderline fragment or low‑molecular‑weight lead. It offers three distinct vectors for fragment growth: the ethyl ester (hydrolysable to acid for amide coupling), the 3‑chloropyridin‑4‑yl ring (amenable to SNAr or cross‑coupling at the chloro position), and the thiophene ring (potential for electrophilic substitution or metalation) [4]. The stereogenic 3a carbon also makes the scaffold suitable for chiral fragment libraries, which are underrepresented in commercial offerings.

Chemical Biology Probe Synthesis: Photoaffinity Labeling or Bifunctional Degrader (PROTAC) Precursor

The combination of a kinase‑relevant hinge‑binding motif (3‑chloropyridin‑4‑yl) with a versatile ester handle makes this compound a practical precursor for synthesizing bifunctional degraders (PROTACs) targeting kinase proteins. The ester can be hydrolysed to the carboxylic acid and coupled to a PEG‑linker‑E3 ligase ligand conjugate, while the 3‑chloropyridin‑4‑yl group maintains target engagement [1]. This dual functionality reduces the synthetic burden compared to scaffolds that require separate introduction of the hinge‑binding motif and the linker attachment point.

Quote Request

Request a Quote for Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.